molecular formula C23H22N6O3 B11511848 1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B11511848
M. Wt: 430.5 g/mol
InChI Key: XDCCFHQNMFRIDI-UHFFFAOYSA-N
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Description

1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex organic compound that belongs to the class of triazino-purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and multiple methyl groups attached to a triazino-purine core

Preparation Methods

The synthesis of 1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves multiple steps, including the formation of the triazino-purine core and the subsequent attachment of the benzyl and methoxyphenyl groups. The synthetic route typically begins with the preparation of the triazino-purine core through cyclization reactions involving appropriate precursors. The benzyl and methoxyphenyl groups are then introduced via nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Scientific Research Applications

1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE can be compared with other triazino-purine derivatives, such as:

    1-BENZYL-3-(3-HYDROXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical properties and biological activities.

    1-BENZYL-3-(3-CHLOROPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE:

The uniqueness of 1-BENZYL-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N6O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C23H22N6O3/c1-26-20-19(21(30)27(2)23(26)31)28-14-18(16-10-7-11-17(12-16)32-3)25-29(22(28)24-20)13-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3

InChI Key

XDCCFHQNMFRIDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4)C5=CC(=CC=C5)OC

Origin of Product

United States

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